CID 50932606, also known as Mycothiazole, is a compound of significant interest in the field of medicinal chemistry. It is a thiazole derivative that has garnered attention due to its potential biological activities, particularly as an antimicrobial agent. The compound's structure and properties make it a candidate for further research in various therapeutic applications.
Mycothiazole was first identified through natural product isolation methods and later synthesized in the laboratory. The compound's discovery and subsequent studies have been documented in various scientific literature, highlighting its synthesis, biological activities, and potential applications.
CID 50932606 falls under the classification of heterocyclic compounds, specifically thiazoles. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. Mycothiazole is further classified as a secondary metabolite, which is a type of organic compound produced by an organism that is not directly involved in the normal growth, development, or reproduction of that organism.
The synthesis of CID 50932606 has been achieved through several methods, with notable approaches including total synthesis from simpler precursors and formal enantioselective synthesis. The initial synthesis often involves constructing the thiazole ring followed by functional group modifications to achieve the desired structure.
One notable synthetic route involves the use of 2,4-dibromothiazole as a starting material. This method employs chain extension techniques using homoallylic alcohols and utilizes intermediates such as unsaturated sultones generated through ring-closing metathesis. The process can be complex and requires careful control of reaction conditions to ensure high yields and selectivity.
CID 50932606 features a thiazole ring structure with various substituents that contribute to its biological activity. The molecular formula is C₈H₉N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound's molecular weight is approximately 197.24 g/mol. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.
CID 50932606 participates in various chemical reactions typical for thiazole derivatives. These reactions include nucleophilic substitutions and electrophilic additions, which can modify its functional groups to enhance its biological activity or alter its pharmacokinetic properties.
For instance, reactions involving the introduction of halogen or alkyl groups can be performed to create derivatives with improved efficacy against specific microbial strains. The reactivity of the thiazole ring allows for diverse modifications that can lead to novel compounds with unique properties.
The mechanism of action of CID 50932606 primarily revolves around its interaction with biological targets in microbial cells. Preliminary studies suggest that it may inhibit certain enzymes critical for cell wall synthesis or function as an inhibitor of specific metabolic pathways.
Research indicates that mycothiazole exhibits antimicrobial activity against various bacterial strains, potentially through mechanisms involving disruption of cellular processes or interference with essential metabolic functions.
CID 50932606 appears as a solid at room temperature with a melting point that can vary depending on purity and crystallization conditions. Its solubility profile indicates moderate solubility in polar solvents, which is crucial for its bioavailability.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its reactivity profile suggests potential for further derivatization to enhance its therapeutic properties.
CID 50932606 has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its antimicrobial properties make it a candidate for developing new treatments against resistant strains of bacteria. Additionally, research into its mechanism of action could lead to insights into novel therapeutic strategies for infectious diseases.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3